molecular formula C10H12N4O2 B8630423 2-(Acetylhydrazono)-2-phenylacetohydrazide

2-(Acetylhydrazono)-2-phenylacetohydrazide

Cat. No.: B8630423
M. Wt: 220.23 g/mol
InChI Key: GMMXCUJVWPKZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylhydrazono)-2-phenylacetohydrazide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Acetylhydrazono)-2-phenylacetohydrazide can be synthesized through a multi-step process. The initial step involves the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone derivative by reacting with acetylhydrazine . This intermediate is then reacted with hydrazine hydrate to form phenylglyoxylic acid hydrazide-2-acetylhydrazone . The reaction is typically carried out in the presence of a polar organic solvent at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production methods for phenylglyoxylic acid hydrazide-2-acetylhydrazone are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylhydrazono)-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylglyoxylic acid derivatives .

Scientific Research Applications

2-(Acetylhydrazono)-2-phenylacetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylglyoxylic acid hydrazide-2-acetylhydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes .

Comparison with Similar Compounds

2-(Acetylhydrazono)-2-phenylacetohydrazide can be compared with other similar compounds such as:

This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-[(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide

InChI

InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15)

InChI Key

GMMXCUJVWPKZDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.